![molecular formula C23H22N2O4 B5768099 2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide CAS No. 282104-95-4](/img/structure/B5768099.png)
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide
Overview
Description
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide is a complex organic compound with the molecular formula C23H22N2O4 and a molecular weight of 390.43 g/mol . This compound is part of the benzamide class, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide involves multiple steps. Typically, the synthetic route starts with the preparation of 2-methoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-amino-2-methylphenol to form the amide bond . The final step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and bacterial cell wall synthesis .
Comparison with Similar Compounds
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide can be compared with other benzamide derivatives such as:
2,3-dimethoxybenzamide: Known for its antioxidant properties.
3-acetoxy-2-methylbenzamide: Exhibits antibacterial activity.
N,N’-(2-methyl-1,3-phenylene)bis[2-methoxybenzamide]: Similar in structure but with different functional groups, leading to varied biological activities.
Biological Activity
2-Methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide, a compound with promising pharmacological properties, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3. Its structure consists of a methoxy group attached to a benzamide core, which is further substituted with a methoxybenzoyl group. This specific arrangement is believed to influence its biological activity significantly.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antiviral Activity : Studies have shown that certain derivatives of benzamide can enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication. This mechanism is particularly relevant for targeting viruses such as Hepatitis B (HBV) and HIV .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Hepatitis B Virus Inhibition : A study evaluated the effects of a related benzamide derivative on HBV replication in HepG2 cells. The compound significantly reduced HBV DNA levels, demonstrating its potential as an antiviral agent against HBV infection .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The study highlighted the role of mitochondrial pathways in mediating these effects, suggesting a potential therapeutic application in oncology .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable pharmacokinetic properties with moderate bioavailability and low toxicity profiles in animal models.
Properties
IUPAC Name |
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-18(24-22(26)16-9-4-6-13-20(16)28-2)11-8-12-19(15)25-23(27)17-10-5-7-14-21(17)29-3/h4-14H,1-3H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIGKXQXKFFWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217291 | |
Record name | N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-95-4 | |
Record name | N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282104-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-N-(3-((2-METHOXYBENZOYL)AMINO)-2-METHYLPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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